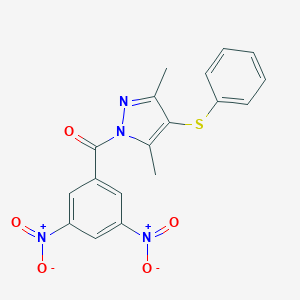![molecular formula C17H17NO2S B415678 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B415678.png)
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is fused with a phenoxy-ethylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 3,4-dimethylphenol with ethylene sulfide to form 2-(3,4-dimethylphenoxy)ethanethiol. This intermediate is then reacted with 2-aminobenzoic acid under dehydrating conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and microbial inhibition .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethylphenoxy)ethanol: A related compound with an ethanol group instead of the benzooxazole ring.
Uniqueness
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole stands out due to its unique combination of a benzooxazole ring and a phenoxy-ethylsulfanyl group.
Propiedades
Fórmula molecular |
C17H17NO2S |
|---|---|
Peso molecular |
299.4g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H17NO2S/c1-12-7-8-14(11-13(12)2)19-9-10-21-17-18-15-5-3-4-6-16(15)20-17/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
DYQYQOCDPWWERE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-(4-bromo-2-thienyl)-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415595.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415596.png)
![N-(4-chloro-2,5-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B415597.png)
![7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415598.png)
![Ethyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415599.png)
![3-[2-(cyanomethoxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415602.png)



![N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B415611.png)

![N-(3-Hydroxy-phenyl)-4-[5-(4-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyramide](/img/structure/B415615.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B415616.png)

